Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate
Description
Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is a pyrimidine derivative characterized by a trifluoromethyl group at position 4, a methyl group at position 6, and a methyl carboxylate ester at position 2. Its molecular formula is C₈H₇F₃N₂O₂, with a molecular weight of 220.15 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold in medicinal and agrochemical research. Synthetically, it can be derived via palladium-catalyzed amination and esterification reactions, as seen in analogous pyrimidine syntheses .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-6-(trifluoromethyl)pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-4-3-5(8(9,10)11)13-6(12-4)7(14)15-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMCVIJUXWDKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at the Pyrimidine C-2 Position
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| MeCN | 25 | 16 | 63 |
| MeCN | Reflux | 1 | 90 |
| Me₂CO | 25 | 1 | 70 |
| Me₂CO | Reflux | 0.5 | 89 |
| DMF | 70 | 3 | 86 |
Pyrimidine Ring Construction via Cyclocondensation
[3 + 3] Cyclocondensation Limitations
Initial attempts to construct the pyrimidine ring through [3 + 3] cyclocondensation, as described in, proved ineffective for O-alkylated derivatives, yielding only 8–10% over 48 hours. This inefficiency stems from competing side reactions and the steric hindrance imposed by the trifluoromethyl group. Consequently, convergent pathways prioritizing pre-functionalized pyrimidine cores are preferred for the target compound.
Building Block Selection
The trifluoromethyl group at the 4-position is best introduced via halogen exchange or direct incorporation of trifluoromethyl-containing precursors. For example, 4-(trichloromethyl)pyrimidines can be fluorinated using anhydrous hydrogen fluoride (HF) or SbF₃, though this necessitates specialized equipment due to HF’s toxicity. Alternatively, 2-methylisothiourea sulfate, as utilized in, enables the synthesis of 6-substituted pyrimidines with trihalomethyl groups, which are subsequently converted to trifluoromethyl derivatives.
Esterification and Functional Group Compatibility
Carboxylic Acid to Ester Conversion
If the pyrimidine core is synthesized with a carboxylic acid at the 2-position, esterification with methanol under acidic catalysis (e.g., H₂SO₄) offers a straightforward route. However, this method risks hydrolyzing sensitive functional groups, such as the methylsulfanyl moiety noted in. To mitigate this, mild conditions using coupling agents like N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can preserve the integrity of the trifluoromethyl group.
Industrial-Scale Considerations
Solvent Recovery and Cost Efficiency
Large-scale synthesis prioritizes solvent recovery and minimal waste. The azeotropic distillation of toluene-water mixtures, as demonstrated in, efficiently removes moisture without degrading reactants. Additionally, acetone’s low boiling point (56°C) facilitates solvent recovery via distillation, reducing operational costs.
Purification Techniques
Crystallization from hexane/MeOH (9:1), as employed in, achieves high purity (>95%) for pyrimidine derivatives. For industrial applications, column chromatography is avoided due to scalability issues; instead, fractional crystallization or recrystallization is preferred.
Recent advances in photoredox catalysis enable direct trifluoromethylation of pyrimidines using CF₃ radicals generated from trifluoroacetic acid (TFA) or Umemoto’s reagent. While not detailed in the provided sources, this approach could streamline the introduction of the CF₃ group without halogen intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate has shown potential as a scaffold for developing new pharmaceuticals. Its unique trifluoromethyl group contributes to increased lipophilicity, which can enhance bioavailability and pharmacokinetics.
- Antiviral Activity : Studies indicate that derivatives of this compound exhibit antiviral properties against several viruses, including influenza and hepatitis C virus. The trifluoromethyl moiety is believed to play a critical role in inhibiting viral replication mechanisms.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit tumor growth in various cancer cell lines. Its mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Agrochemicals
The compound is also being explored for its applications in agrochemicals, particularly as a potential herbicide or pesticide.
- Herbicidal Activity : Research has demonstrated that this compound exhibits selective herbicidal activity against certain broadleaf weeds while being less toxic to cereal crops. This selectivity is crucial for developing sustainable agricultural practices.
Case Studies
Mechanism of Action
The mechanism of action of Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below highlights critical differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The trifluoromethyl group at position 4 stabilizes the pyrimidine ring via electron withdrawal, enhancing resistance to metabolic degradation .
- Aromatic vs. Aliphatic Substituents : Compounds like DT600 (4-fluorophenyl at position 6) exhibit reduced solubility compared to the target compound’s methyl group, but aromaticity may improve binding affinity in pesticidal applications .
- Ester Variations : Ethyl esters (e.g., ) slightly increase molecular weight and hydrophobicity compared to methyl esters, affecting bioavailability .
Biological Activity
Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8F3N3O2
- Molecular Weight : 241.64 g/mol
- CAS Number : 1379313-04-8
- IUPAC Name : Methyl 6-methyl-4-(trifluoromethyl)pyrimidine-2-carboxylate
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that this compound may inhibit certain enzymes involved in inflammatory processes and cancer cell proliferation, particularly through modulation of cyclooxygenase (COX) enzymes and Polo-like kinase (Plk) pathways.
Structure-Activity Relationship (SAR)
A series of studies have explored the SAR of pyrimidine derivatives, emphasizing the importance of substituents on the pyrimidine ring. For instance, the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins. The following table summarizes key findings related to the SAR of related compounds.
| Compound | IC50 (μM) | Biological Target | Reference |
|---|---|---|---|
| This compound | 23.8 | COX-2 | |
| 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-piperidine-4-carboxylic acid | 19.45 | COX-1 | |
| Triazoloquinazolinone derivatives | Varies | Plk1 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the activation of pro-apoptotic pathways and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicate that it effectively inhibits COX enzymes, which are critical mediators in inflammatory responses. The IC50 values for COX inhibition suggest that this compound could serve as a lead for developing new anti-inflammatory drugs.
Case Studies
- Leukemia Cell Lines : A study assessed the efficacy of this compound on L363 myeloma cells, revealing an IC50 value indicating significant cytotoxicity and potential for therapeutic use in hematological malignancies.
- In Vivo Models : In animal models, administration of this compound resulted in reduced tumor volume and improved survival rates, supporting its potential as an effective anticancer agent.
Q & A
Q. What are the optimal synthetic routes for Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine ring formation can be achieved by reacting 6-methyl-4-(trifluoromethyl)pyrimidin-2-amine with methyl chloroformate under basic conditions (e.g., NaHCO₃ in THF at 0–5°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and reaction time (4–6 hours) to minimize side products like over-alkylated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc 7:3) ensures >95% purity .
Q. How is structural characterization of this compound performed?
Key characterization methods include:
- NMR : ¹H NMR (CDCl₃) shows signals at δ 2.45 (s, 3H, CH₃), δ 3.95 (s, 3H, OCH₃), and δ 8.25 (s, 1H, pyrimidine-H). ¹³C NMR confirms the trifluoromethyl group at δ 122.5 (q, J = 272 Hz).
- HPLC : Reverse-phase C18 column (acetonitrile/water 60:40) with UV detection at 254 nm validates purity.
- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 283.21) corroborates the molecular formula C₁₁H₁₀F₃N₂O₂ .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Stability studies indicate <5% degradation over 12 months under these conditions. Avoid aqueous environments due to ester hydrolysis risks .
Advanced Research Questions
Q. How can regioselectivity challenges during derivatization of the pyrimidine ring be addressed?
Regioselective functionalization at the 2-position (carboxylate group) versus the 4- or 6-positions requires directed metalation strategies. For example, using LDA (lithium diisopropylamide) at –78°C in THF selectively deprotonates the 2-position, enabling coupling with electrophiles like alkyl halides. Computational modeling (DFT) of charge distribution aids in predicting reactive sites .
Q. What methodologies resolve contradictions in reported bioactivity data for analogs of this compound?
Discrepancies in kinase inhibition (e.g., Src/Abl) across studies may arise from assay conditions (ATP concentration, pH) or cellular context. To reconcile
Q. What strategies improve metabolic stability for in vivo applications?
Ester hydrolysis is a major metabolic pathway. Strategies include:
Q. How can computational tools predict interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like α7 nicotinic acetylcholine receptors. Key steps:
Q. What analytical techniques quantify degradation products under stressed conditions?
Forced degradation studies (acid/base/oxidative stress) coupled with LC-MS/MS identify impurities. Example protocol:
- Acidic hydrolysis : 0.1M HCl at 60°C for 24 hours → major degradation product: [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid (confirmed by m/z 269.18).
- Oxidative stress : 3% H₂O₂ at 25°C for 48 hours → sulfoxide derivatives detected via HRMS .
Methodological Notes
- Synthetic protocols prioritize anhydrous conditions to avoid ester hydrolysis.
- Biological assays require strict controls for off-target effects due to trifluoromethyl group reactivity.
- Data interpretation must account for solvent polarity effects on NMR chemical shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
